1-(3-Fluorobenzoyl)-N-phenyl-1H-indazole-3-carboxamide
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Overview
Description
1-(3-Fluorobenzoyl)-N-phenyl-1H-indazole-3-carboxamide is a synthetic organic compound that belongs to the class of indazole derivatives. This compound is characterized by the presence of a fluorobenzoyl group and a phenyl group attached to an indazole core. Indazole derivatives are known for their diverse biological activities, making them significant in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluorobenzoyl)-N-phenyl-1H-indazole-3-carboxamide typically involves the acylation of an indazole derivative with 3-fluorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an anhydrous solvent like 1,4-dioxane . The reaction conditions are optimized to ensure high yield and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available starting materials. The process includes the preparation of intermediate compounds, followed by purification and final acylation to obtain the target compound. The use of advanced techniques such as chromatography and crystallization ensures the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Fluorobenzoyl)-N-phenyl-1H-indazole-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in the benzoyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed: The major products formed from these reactions include various substituted indazole derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
1-(3-Fluorobenzoyl)-N-phenyl-1H-indazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activities, including anti-inflammatory, analgesic, and anticancer properties.
Biological Research: The compound is studied for its interactions with biological targets, helping to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as a building block in the production of various chemical compounds.
Mechanism of Action
The mechanism of action of 1-(3-Fluorobenzoyl)-N-phenyl-1H-indazole-3-carboxamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the fluorobenzoyl group enhances its binding affinity and specificity towards certain targets . The exact pathways and molecular interactions depend on the specific biological context and the target of interest.
Comparison with Similar Compounds
1-Phenyl-1H-indazole-3-carboxamide: Lacks the fluorobenzoyl group, resulting in different biological activities.
3-Fluorobenzoyl-1H-indazole-3-carboxamide: Similar structure but without the phenyl group, leading to variations in its chemical properties and reactivity.
Uniqueness: 1-(3-Fluorobenzoyl)-N-phenyl-1H-indazole-3-carboxamide is unique due to the presence of both the fluorobenzoyl and phenyl groups, which contribute to its distinct chemical and biological properties. The fluorine atom enhances its stability and lipophilicity, making it a valuable compound in drug development and research.
Properties
Molecular Formula |
C21H14FN3O2 |
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Molecular Weight |
359.4 g/mol |
IUPAC Name |
1-(3-fluorobenzoyl)-N-phenylindazole-3-carboxamide |
InChI |
InChI=1S/C21H14FN3O2/c22-15-8-6-7-14(13-15)21(27)25-18-12-5-4-11-17(18)19(24-25)20(26)23-16-9-2-1-3-10-16/h1-13H,(H,23,26) |
InChI Key |
ZFSUULYXGFVPST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=NN(C3=CC=CC=C32)C(=O)C4=CC(=CC=C4)F |
Origin of Product |
United States |
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